4,4,5,5,6,6,6-Heptafluorohexan-1-ol
Overview
Description
4,4,5,5,6,6,6-Heptafluorohexan-1-ol is a fluorinated alcohol with the molecular formula C6H7F7O. It is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method is the reaction of hexanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluorohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkanes.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluorohexan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Applied in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of biomolecules. This property makes it useful in modifying the behavior of biological systems and materials.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: Another fluorinated compound with similar applications but different functional groups.
Perfluorohexanol: A fully fluorinated alcohol with different reactivity and properties.
Uniqueness
4,4,5,5,6,6,6-Heptafluorohexan-1-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACKBPFJJWRSAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379269 | |
Record name | 3-(Perfluoropropyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-02-7 | |
Record name | 3-(Perfluoropropyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 679-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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